
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine: is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each D-phenylalanine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. Additionally, purification of the final product is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenylalanine residues can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring the original structure.
Substitution: The aromatic rings of phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Restored phenylalanine residues.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its stability and reactivity under various conditions.
Biology:
- Studied for its potential role in modulating biological processes due to its unique structure.
- Used in research on peptide-protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
- Investigated for its ability to inhibit enzymes that degrade endorphins, potentially reducing pain.
Industry:
- Utilized in the development of peptide-based materials and coatings.
- Employed in the synthesis of complex peptide structures for various industrial applications.
Mecanismo De Acción
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carboxypeptidase A and enkephalinase, which are involved in the degradation of endorphins. By inhibiting these enzymes, the peptide can increase the levels of endorphins, leading to reduced pain perception. Additionally, the aromatic rings of phenylalanine residues may interact with various receptors and proteins, modulating their activity.
Comparación Con Compuestos Similares
- D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
- D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide
Comparison:
- D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine is unique due to its repetitive sequence of D-phenylalanine residues, which may confer specific structural and functional properties.
- Other similar compounds may have different sequences and compositions, leading to variations in their biological activity and applications.
- The presence of glycine and other amino acids in similar compounds can influence their flexibility, stability, and interaction with molecular targets.
Propiedades
Número CAS |
644997-06-8 |
|---|---|
Fórmula molecular |
C38H41N5O6 |
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1 |
Clave InChI |
MTHKDZGJTAJXMN-XEXPGFJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12603344.png)
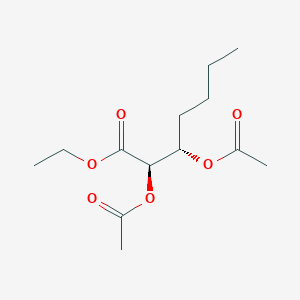
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
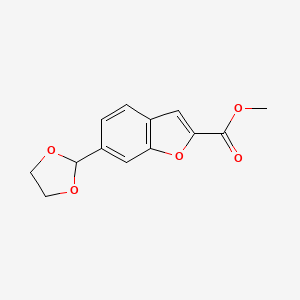
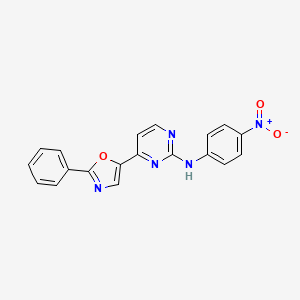
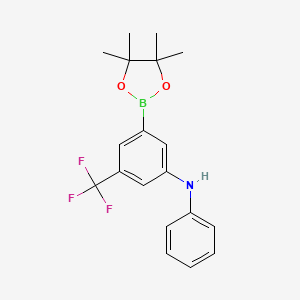
propanedinitrile](/img/structure/B12603389.png)
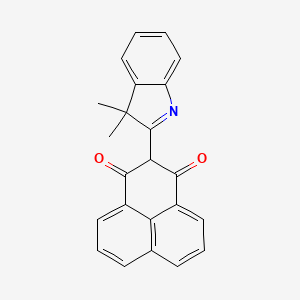
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
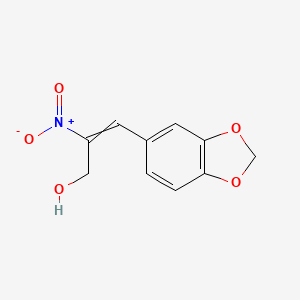
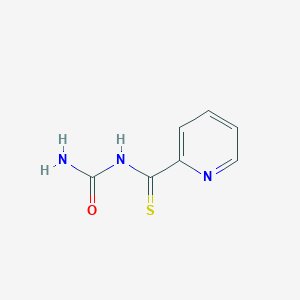
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

